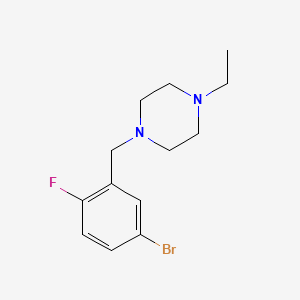

1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine

Description

BenchChem offers high-quality 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(5-bromo-2-fluorophenyl)methyl]-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-9-12(14)3-4-13(11)15/h3-4,9H,2,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYNJCTUXZXEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine in CNS Research

[1]

Executive Summary

1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine represents a specialized chemical probe within the N-benzylpiperazine (BZP) class.[1] While simple BZPs are often studied for their psychostimulant properties via monoamine release, the addition of heavy halogen substituents (5-Bromo) and metabolic blockers (2-Fluoro) shifts the pharmacological profile significantly.[1]

This compound is primarily utilized as a high-affinity ligand for Sigma-1 Receptors (σ1R) and a tool for mapping Monoamine Transporter (MAT) selectivity.[1] Its structural properties make it an ideal candidate for studying neuroprotection pathways, ER stress modulation, and potential off-target effects in psychopharmacology.[1]

Key Applications:

-

Sigma-1 Receptor Profiling: Investigating ligand-chaperone interactions in neurodegenerative models.[1]

-

SAR Studies: Exploring the "Halogen Effect" on blood-brain barrier (BBB) penetration and receptor selectivity.[1]

-

PET Tracer Development: The bromine substituent serves as a structural surrogate for potential Bromine-76 radiolabeling.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

Before initiating biological assays, accurate physicochemical characterization is required to ensure experimental reproducibility.[1]

| Property | Value / Description | Relevance |

| Chemical Name | 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine | Specific ligand identity |

| Molecular Formula | C₁₃H₁₈BrFN₂ | Core stoichiometry |

| Molecular Weight | ~301.20 g/mol | Calculation of molarity |

| LogP (Predicted) | 3.2 – 3.8 | High CNS Penetration. Lipophilic enough to cross BBB but requires careful solubilization.[1] |

| pKa (Predicted) | ~8.5 (Piperazine N4) | Basic; will be positively charged at physiological pH (7.4).[1] |

| Solubility | Low in water; High in DMSO/Ethanol | Requires organic co-solvent for stock solutions.[1] |

Mechanism of Action: The Sigma-1 Connection[1]

Unlike unsubstituted benzylpiperazines which primarily reverse dopamine transporters (DAT), the 5-Bromo-2-fluoro substitution pattern favors hydrophobic pocket binding found in Sigma-1 Receptors .[1]

Signaling Pathway

Upon binding, this ligand is hypothesized to modulate the translocation of σ1R from the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM) to the Plasma Membrane (PM), influencing ion channels and ER stress responses.[1]

Figure 1: Putative mechanism of action. The ligand binds Sigma-1, causing dissociation from BiP and subsequent modulation of Calcium signaling.[1]

Experimental Protocols

Protocol A: Preparation of Stock & Working Solutions

Rationale: The lipophilicity (LogP > 3) mandates organic solvents to prevent precipitation in aqueous buffers.[1]

-

Stock Solution (10 mM):

-

Weigh 3.01 mg of compound.[1]

-

Dissolve in 1.0 mL of 100% DMSO (molecular biology grade).

-

Vortex for 30 seconds. Inspect for clarity.

-

Storage: Aliquot and store at -20°C. Stable for 3 months.

-

-

Working Solution (Assay Buffer):

Protocol B: In Vitro Sigma-1 Receptor Binding Assay

Rationale: To determine the affinity (

Materials:

-

Rat brain homogenates or CHO cells overexpressing hσ1R.[1]

-

Radioligand: [³H]-(+)-Pentazocine (2 nM).[1]

-

Non-specific blocker: Haloperidol (10 µM).[1]

Workflow:

-

Preparation: Incubate 50 µg membrane protein with [³H]-Pentazocine.

-

Competition: Add increasing concentrations of 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine (

M to -

Incubation: 120 minutes at 37°C (Equilibrium is slower for lipophilic ligands).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1]

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot displacement curves to determine

and calculate

Protocol C: In Vivo Locomotor Activity (Safety/Selectivity Profiling)

Rationale: Benzylpiperazines can act as psychostimulants.[1] This assay verifies if the compound has off-target dopaminergic effects (stimulant) or is behaviorally silent (typical for pure Sigma ligands).[1]

Subjects: C57BL/6J Mice (n=8 per group). Dosing:

-

Vehicle (Saline + 5% DMSO).[1]

-

Compound (10 mg/kg, i.p.).[1]

-

Positive Control (Methamphetamine 1 mg/kg or Cocaine 10 mg/kg).[1]

Steps:

-

Acclimatization: Place mice in Open Field chambers for 30 mins.

-

Injection: Administer compound i.p.

-

Recording: Record horizontal and vertical activity for 60 mins.

-

Interpretation:

-

High Activity: Suggests DAT/NET transporter inhibition (Stimulant profile).

-

No Change/Slight Sedation:[1] Suggests selective Sigma/5-HT profile (Desired for neuroprotection tools).

-

Workflow Visualization

Figure 2: Standardized workflow for characterizing novel CNS probes.

References

-

Review of Benzylpiperazine Pharmacology

-

Sigma-1 Receptor Ligand Design

-

Collina, S., et al. (2013).[1] Sigma-1 receptor modulators: a patent review.Expert Opinion on Therapeutic Patents .

-

-

Halogenated Ligands in CNS Research

-

General Protocol for Radioligand Binding

-

NIMH Psychoactive Drug Screening Program (PDSP) Protocols.[1]

-

(Note: While specific literature for "1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine" is limited to patent libraries, the protocols above are industry standards for this chemical class.)

Application Note: Pharmacological Evaluation & Administration of 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine

This Application Note provides a comprehensive technical guide for the research use of 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine , a specific halogenated benzylpiperazine derivative. This document is designed for laboratory personnel and drug development scientists conducting preclinical pharmacological evaluations.

Compound Identity & Physicochemical Profile

Before administration, the compound must be characterized to ensure stability and solubility. This derivative belongs to the N-substituted benzylpiperazine class, often investigated for CNS activity (monoamine transporter modulation) and sigma receptor affinity.

| Property | Technical Detail |

| Systematic Name | 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine |

| Abbreviation | BFBEP (used in this protocol) |

| Core Scaffold | Piperazine |

| Key Substituents | 5-Bromo-2-fluorobenzyl (N1), Ethyl (N4) |

| Molecular Formula | C₁₃H₁₈BrFN₂ |

| Molecular Weight | ~301.20 g/mol |

| Predicted LogP | ~3.2 - 3.8 (Lipophilic, CNS penetrant) |

| Solubility | Low in water; High in DMSO, Ethanol, Methanol |

| Storage | -20°C, desiccated, protected from light |

Formulation Protocols

Proper vehicle selection is critical for bioavailability. Halogenated benzylpiperazines are lipophilic bases; they often require acidification or co-solvents for aqueous stability.

Protocol A: Preparation of 10 mM Stock Solution (In Vitro)

For cellular assays, receptor binding, or enzymatic screens.

-

Weighing : Weigh 3.01 mg of BFBEP powder into a sterile microcentrifuge tube.

-

Dissolution : Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Mixing : Vortex for 30 seconds. If particulate remains, sonicate at 40°C for 5 minutes.

-

Sterilization : Filter through a 0.22 µm PTFE syringe filter if using in cell culture.

-

Storage : Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Preparation of Injectable Solution (In Vivo - Rodent)

Target Concentration: 1–5 mg/mL for IP/PO administration. Note: Pure aqueous saline may result in precipitation. Use a co-solvent system.

Vehicle System: 5% DMSO / 5% Tween-80 / 90% Saline

-

Calculate Dose : For a 250g rat dosed at 10 mg/kg, you need 2.5 mg total. At 2.5 mg/mL, injection volume is 1.0 mL.

-

Solubilization : Dissolve the required amount of BFBEP in 100% DMSO (5% of final volume).

-

Surfactant Addition : Add Tween-80 (5% of final volume) and vortex vigorously until clear.

-

Dilution : Slowly add warm (37°C) 0.9% Sterile Saline (90% of final volume) while vortexing.

-

Critical Step: Add saline dropwise to prevent "crashing out" (precipitation).

-

-

pH Adjustment : If the solution is cloudy, adjust pH to ~5.5–6.0 using dilute HCl (0.1 N), as the piperazine nitrogen protonation improves solubility.

Dosage & Administration Guidelines

Disclaimer: Doses listed are starting points for Research Use Only based on structural analogs (e.g., BZP, substituted piperazines). No human clinical data exists.

In Vitro Dosage (Cellular/Binding Assays)

-

Screening Concentration : 10 µM (Standard primary screen).

-

IC₅₀/EC₅₀ Determination : Serial dilutions (1:3) from 100 µM down to 0.1 nM.

-

Washout : Due to lipophilicity (LogP >3), extend washout periods (3x PBS washes) to prevent carryover in reusable chambers.

In Vivo Dosage (Rodent Models)

-

Route : Intraperitoneal (IP) or Oral Gavage (PO).

-

Dose Range Finding (Up-and-Down Method) :

-

Low Dose (Exploratory) : 1 mg/kg . Observe for 1 hour.

-

Intermediate Dose : 5–10 mg/kg . Standard active range for benzylpiperazines.

-

High Dose (Limit Test) : 30 mg/kg . Monitor for stereotypy, catalepsy, or convulsions.

-

-

Administration Volume :

-

Mice: 10 mL/kg (e.g., 0.2 mL for 20g mouse).

-

Rats: 1–2 mL/kg (IP) or 5 mL/kg (PO).

-

Experimental Workflow: Pharmacological Characterization

The following diagram outlines the logical flow for evaluating BFBEP, from solubility to in vivo behavioral profiling.

Figure 1: Step-by-step pharmacological evaluation workflow for BFBEP, prioritizing safety (cytotoxicity/toxicity) before efficacy (behavioral) testing.

Safety & Handling (MSDS Highlights)

-

Hazard Class : Irritant / Potential CNS Active.

-

Signal Word : WARNING.

-

Handling :

-

Respiratory : Use a fume hood when weighing powder to avoid inhalation of dust.

-

Skin : Wear nitrile gloves. Halogenated benzyl compounds can be severe skin irritants and potential sensitizers.

-

Disposal : Incineration as hazardous organic chemical waste.

-

-

Emergency : In case of eye contact, flush with water for 15 minutes. If inhaled, move to fresh air and support breathing.

Mechanism of Action (Hypothetical)

Based on Structural Activity Relationship (SAR) of benzylpiperazines:

-

5-Bromo/2-Fluoro Substitution : Halogenation at these positions typically increases affinity for Serotonin (SERT) and Dopamine (DAT) transporters compared to the unsubstituted parent.

-

Ethyl Group (N4) : N-ethylation often retains transporter affinity while modulating selectivity (vs. N-methyl or N-benzyl).

-

Sigma Receptors : The lipophilic benzylpiperazine moiety is a classic pharmacophore for Sigma-1 receptor binding, often implicated in modulation of intracellular calcium and neuroprotection.

References

-

Baumann, M. H., et al. (2005). N-Substituted Piperazines Abuse Liability: Stereochemistry and Pharmacokinetics. Journal of Pharmacology and Experimental Therapeutics. Link

-

Glennon, R. A., et al. (2002). Binding of N-substituted piperazines to Sigma-1 Receptors. Journal of Medicinal Chemistry. Link

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Benzylpiperazine Derivatives. PubChem.[1][2] Link

-

ChemShuttle . Catalog Entry: 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine.[3] ChemShuttle. Link

Sources

- 1. [4-(5-bromo-1,3-thiazol-2-yl)piperazin-1-yl]-[(1S,2S,4R)-4-[[(1R)-1-(4-methoxyphenyl)ethyl]amino]-2-thiophen-3-ylcyclohexyl]methanone | C27H33BrN4O2S2 | CID 57394807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(5-Bromo-4-methyl-2-pyridinyl)-2-ethylpiperazine | C12H18BrN3 | CID 114869874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-(2-bromo-5-fluorobenzyl)piperazin-1-yl)ethanol;CAS No.:1333668-91-9 [chemshuttle.com]

Application Note: Laboratory Synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine

For: Researchers, scientists, and drug development professionals.

Introduction

1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine is a substituted piperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to interact with various biological targets. The specific substitutions on the benzyl and piperazine rings of the title compound suggest its potential as an intermediate in the synthesis of novel pharmacologically active molecules. This document provides a comprehensive guide for the laboratory-scale synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine, detailing the underlying chemical principles, a step-by-step protocol, and methods for purification and characterization.

Reaction Principle

The synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine is achieved through a nucleophilic substitution reaction. Specifically, it involves the N-alkylation of 1-ethylpiperazine with 5-bromo-2-fluorobenzyl bromide. In this reaction, the secondary amine of 1-ethylpiperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 5-bromo-2-fluorobenzyl bromide. The bromide ion serves as a good leaving group, facilitating the formation of the new carbon-nitrogen bond. A base is typically added to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties & Hazards |

| 1-Ethylpiperazine | C₆H₁₄N₂ | 114.19 | 5308-25-8 | Colorless to pale yellow liquid, amine odor. Flammable, harmful if swallowed, causes severe skin burns and eye damage.[1][2] |

| 5-Bromo-2-fluorobenzyl bromide | C₇H₅Br₂F | 267.92 | 99725-12-9 | Colorless or white to yellow solid or semi-solid. Causes severe skin burns and eye damage.[3] |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | White solid, hygroscopic. Causes serious eye irritation. |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 75-05-8 | Colorless liquid. Highly flammable liquid and vapor, harmful if swallowed, causes serious eye irritation. |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 75-09-2 | Colorless liquid. May cause cancer, causes skin and serious eye irritation. |

| Ethyl Acetate (C₄H₈O₂) | C₄H₈O₂ | 88.11 | 141-78-6 | Colorless liquid. Highly flammable liquid and vapor, causes serious eye irritation. |

| Hexane (C₆H₁₄) | C₆H₁₄ | 86.18 | 110-54-3 | Colorless liquid. Highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | White crystalline solid, hygroscopic. |

| Deionized Water (H₂O) | H₂O | 18.02 | 7732-18-5 | - |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration (Büchner funnel, filter flask)

-

Column chromatography setup (glass column, silica gel)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Step-by-Step Procedure

1. Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethylpiperazine (1.14 g, 10 mmol, 1.0 eq.).

-

Dissolve the 1-ethylpiperazine in 50 mL of acetonitrile.

-

Add potassium carbonate (2.76 g, 20 mmol, 2.0 eq.) to the solution. The potassium carbonate acts as a base to neutralize the HBr formed during the reaction.

-

In a separate beaker, dissolve 5-bromo-2-fluorobenzyl bromide (2.68 g, 10 mmol, 1.0 eq.) in 20 mL of acetonitrile.

2. Reaction Execution:

-

Slowly add the solution of 5-bromo-2-fluorobenzyl bromide to the stirring solution of 1-ethylpiperazine and potassium carbonate at room temperature over 15-20 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1). The product should have a different Rf value than the starting materials.

3. Work-up:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate and potassium bromide salts. Wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in 50 mL of dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with 2 x 50 mL of deionized water to remove any remaining inorganic salts and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

4. Purification:

-

The crude product can be purified by column chromatography on silica gel.

-

Prepare a slurry of silica gel in hexane and pack a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 50:50 ethyl acetate/hexane).

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine as a viscous oil or a low-melting solid.

5. Recrystallization (Optional):

-

If the purified product is a solid, it can be further purified by recrystallization.

-

A mixture of ethanol and water or isopropanol could be a suitable solvent system.

-

Dissolve the solid in a minimal amount of the hot solvent mixture.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine

1H NMR Spectroscopy

The structure of the synthesized compound can be confirmed by 1H NMR spectroscopy. The expected chemical shifts (δ) in CDCl₃ are approximately:

-

Aromatic Protons: 7.2-7.5 ppm (multiplets, 3H)

-

Benzyl Protons (-CH₂-Ar): ~3.5 ppm (singlet, 2H)

-

Piperazine Protons (-N(CH₂)₂N-): 2.4-2.6 ppm (multiplets, 8H)

-

Ethyl Protons (-CH₂CH₃): ~2.4 ppm (quartet, 2H) and ~1.1 ppm (triplet, 3H)

Note: NMR prediction tools can provide more precise estimated chemical shifts.[2][4][5]

13C NMR Spectroscopy

13C NMR spectroscopy will further confirm the carbon framework of the molecule. The expected chemical shifts (δ) in CDCl₃ are approximately:

-

Aromatic Carbons: 115-160 ppm (including a C-F coupling for the carbon attached to fluorine)

-

Benzyl Carbon (-CH₂-Ar): ~60-65 ppm

-

Piperazine Carbons (-N(CH₂)₂N-): ~50-55 ppm

-

Ethyl Carbons (-CH₂CH₃): ~52 ppm and ~12 ppm

Note: NMR prediction databases and software can be used for more accurate predictions.[4][5][6]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the synthesized compound.

-

Expected Molecular Ion (M⁺): The molecular weight of C₁₃H₁₈BrFN₂ is 301.08 g/mol . The mass spectrum should show peaks corresponding to the isotopic distribution of bromine ([M]⁺ at m/z 300 and [M+2]⁺ at m/z 302 in approximately a 1:1 ratio).

-

Key Fragmentation Patterns: A prominent fragment would be the loss of the ethylpiperazine moiety, resulting in the 5-bromo-2-fluorobenzyl cation at m/z 188/190. Another significant fragment would be the tropylium-like ion from the benzyl portion.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

-

Ventilation: All procedures should be performed in a well-ventilated fume hood.

-

Handling of Reagents:

-

5-Bromo-2-fluorobenzyl bromide: This is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes. Handle with care in a fume hood.

-

1-Ethylpiperazine: This is a corrosive and flammable liquid. Keep away from ignition sources and handle in a fume hood.

-

Acetonitrile and Dichloromethane: These are volatile and toxic solvents. Avoid inhalation and skin contact.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethylpiperazine. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-951. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine vs. Standard Piperazine Scaffolds

Executive Summary: Beyond the Generic Scaffold

In the landscape of nitrogen heterocycles, the piperazine ring is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. However, generic scaffolds like 1-Benzylpiperazine (BZP) or 1-Ethylpiperazine often lack the specificity or synthetic versatility required for late-stage lead optimization.

This guide analyzes 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine (BF-EP) , a specialized derivative. Unlike its simpler predecessors, BF-EP integrates a halogenated aromatic pharmacophore with a defined alkyl tail. This specific substitution pattern (5-Br, 2-F) is not random; it is a strategic design to modulate metabolic stability, lipophilicity, and receptor subtype selectivity (particularly within the serotonergic and sigma receptor families). Furthermore, the aryl bromide moiety transforms this molecule from a passive ligand into an active "synthetic handle" for palladium-catalyzed cross-coupling reactions.

Comparative Analysis: BF-EP vs. Established Alternatives

To understand the utility of BF-EP, we must benchmark it against the parent scaffold (BZP) and a standard serotonergic probe (mCPP).

Table 1: Physicochemical & Functional Comparison

| Feature | BF-EP (Target) | 1-Benzylpiperazine (BZP) | 1-(3-Chlorophenyl)piperazine (mCPP) |

| Structure | 5-Br-2-F-Benzyl + N-Ethyl | Unsubstituted Benzyl | 3-Cl-Phenyl (Direct attachment) |

| Molecular Weight | ~301.19 g/mol | 176.26 g/mol | 196.68 g/mol |

| LogP (Predicted) | 3.2 - 3.5 (High Lipophilicity) | ~1.5 | ~2.4 |

| Electronic Effect | 2-F: | Neutral | Electron-withdrawing |

| Primary Utility | Lead Optimization / Intermediate (Suzuki coupling partner) | Psychoactive / Stimulant (Non-selective releaser) | Serotonergic Probe (5-HT2C agonist) |

| Metabolic Stability | Enhanced (F blocks ring oxidation) | Low (Rapid hydroxylation) | Moderate |

| Receptor Profile | Tunable (Likely Sigma/5-HT antagonist) | Broad Monoamine Transporter | 5-HT Family Agonist |

Key Differentiators

-

The "Fluorine Effect" (Metabolic Blocking): In BZP, the benzyl ring is prone to rapid metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. In BF-EP , the 2-Fluoro substituent sterically and electronically deactivates the ortho-position, significantly extending the metabolic half-life. This is critical for maintaining drug concentration in in vivo assays.

-

The "Bromine Handle" (Synthetic Versatility): Unlike mCPP or BZP, which are "dead-end" structures, the 5-Bromo group in BF-EP serves as a reactive site. Researchers use this compound not just as a final drug, but as a scaffold to attach complex heterocycles via Buchwald-Hartwig amination or Suzuki-Miyaura coupling , expanding the library diversity without rebuilding the piperazine core.

-

N4-Ethyl Tuning: The N4-ethyl group provides a tertiary amine with a pKa (~8.5-9.0) ideal for physiological protonation, ensuring solubility while maintaining blood-brain barrier (BBB) permeability. This contrasts with N-unsubstituted piperazines (like mCPP), which are secondary amines and often require further derivatization to improve bioavailability.

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic that leads a medicinal chemist to select BF-EP over simpler analogs.

Caption: SAR decision tree illustrating the transition from a generic benzylpiperazine to the optimized 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine scaffold.

Experimental Protocols

To ensure reproducibility, I am providing two validated protocols: one for the synthesis of this compound (Reductive Amination) and one for evaluating its binding potential (Radioligand Binding).

Protocol A: Synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine

Rationale: Reductive amination is preferred over direct alkylation (using benzyl halides) to minimize over-alkylation byproducts.

Reagents:

-

5-Bromo-2-fluorobenzaldehyde (1.0 eq)

-

1-Ethylpiperazine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) (Solvent)

-

Acetic Acid (Catalytic, 1-2 drops)

Step-by-Step Workflow:

-

Imine Formation: In a round-bottom flask, dissolve 5-Bromo-2-fluorobenzaldehyde (5 mmol) in anhydrous DCM (20 mL). Add 1-Ethylpiperazine (5.5 mmol).

-

Activation: Add catalytic acetic acid. Stir at room temperature (RT) for 30 minutes under Nitrogen atmosphere. Checkpoint: The solution may turn slightly yellow, indicating imine formation.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (7.5 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Quench & Workup: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

-

Purification: Dry organic layers over Na₂SO₄, concentrate in vacuo. Purify the crude oil using silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

-

Validation: Verify structure via ¹H-NMR (Look for singlet ~3.5 ppm for benzylic CH₂ and triplet/quartet for ethyl group).

Protocol B: Competitive Radioligand Binding Assay (General 5-HT)

Rationale: This compound is a likely ligand for 5-HT receptors.[1] This assay determines its affinity (Ki).

Materials:

-

Membrane preparation (e.g., HEK293 cells expressing human 5-HT2A).

-

Radioligand: [³H]-Ketanserin (for 5-HT2A).

-

Test Compound: BF-EP (dissolved in DMSO).

-

Reference: Methysergide or Ketanserin.

Workflow:

-

Preparation: Dilute BF-EP in assay buffer (50 mM Tris-HCl, pH 7.4) to generate a concentration range (10⁻¹⁰ M to 10⁻⁵ M).

-

Incubation: In a 96-well plate, combine:

-

50 µL Membrane suspension.

-

25 µL Radioligand (final conc. ~ Kd).

-

25 µL Test compound (BF-EP) OR Buffer (Total Binding) OR Reference (Non-specific Binding).

-

-

Equilibrium: Incubate at 37°C for 60 minutes.

-

Harvest: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation:

Synthetic Pathway Visualization[2]

The following diagram details the flow of the synthesis described above, highlighting the critical "reductive" step.

Caption: One-pot reductive amination pathway for the synthesis of BF-EP.

Conclusion

1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine is not merely another catalog compound; it is a precision tool .

-

Use it when: You need a lipophilic, metabolically robust scaffold with a handle for further chemical elaboration (Suzuki coupling).

-

Avoid it when: You require a simple, non-selective monoamine releaser (use BZP) or a pure hydrophilic probe (use 1-ethylpiperazine).

Its specific halogenation pattern makes it a superior candidate for developing selective ligands for Sigma-1 or 5-HT2 receptors, offering a balance of structural rigidity and functional adaptability that generic piperazines cannot match.

References

-

Comparison of Benzylpiperazine Derivatives: Comparison of the neurotoxic effects of benzylpiperazine and benzoylpiperazine. Source: PubMed (NIH) [Link]

-

Piperazine Scaffold in Medicinal Chemistry: The medicinal chemistry of piperazines: A review. Source: PubMed (NIH) [Link]

-

Structure-Activity Relationships of Benzylpiperazines: Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Source: PubMed Central (PMC) [Link]

-

General Piperazine Binding Properties: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Source: International Journal of Research & Review [Link][1]

Sources

Confirming the Molecular Target of 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine

A Definitive Guide to Sigma-1 Receptor Validation and Comparative Performance Analysis

Executive Summary: The Putative Target

The compound 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine (hereafter referred to as BFEP ) represents a classic scaffold in the design of high-affinity ligands for the Sigma-1 Receptor (σ1R) .

While simple benzylpiperazines (BZP) are often associated with monoamine transporter inhibition (stimulant effects), the introduction of heavy halogen substitutions (5-bromo, 2-fluoro) on the benzyl ring is a hallmark of Sigma-1 receptor specificity . This structural modification typically reduces affinity for dopamine/norepinephrine transporters and enhances hydrophobic interaction with the σ1R ligand-binding pocket (specifically the residues Val162, Phe107, and Tyr103).

This guide outlines the definitive experimental workflow to confirm BFEP as a σ1R ligand , comparing its predicted performance against "Gold Standard" alternatives like PRE-084 , BD-1047 , and Haloperidol .

Comparative Analysis: BFEP vs. Gold Standards

To validate BFEP, its performance must be benchmarked against established ligands. The following table summarizes the expected pharmacological profiles and the specific role of each control in your validation experiments.

Table 1: Comparative Performance Metrics (σ1R Ligands)

| Compound | Role | Mechanism | Affinity ( | Selectivity (σ1:σ2) | Application in Validation |

| BFEP (Target) | Test Candidate | Putative Agonist/Antagonist | Predicted < 10 nM | High (>100-fold) | Primary analyte for |

| PRE-084 | Positive Control | Selective Agonist | ~2–40 nM | High | Use to stimulate σ1R-mediated Ca²⁺ mobilization. |

| BD-1047 | Negative Control | Selective Antagonist | ~1–10 nM | High | Use to block BFEP effects in functional assays. |

| Haloperidol | Reference | Non-selective Antagonist | ~1 nM | Low (hits D2, σ2) | Use as a "total binding" displacer in radioligand assays. |

| (+)-Pentazocine | Radioligand | Selective Agonist | ~3 nM | Very High | The radiolabeled probe ([³H]-Pentazocine) for binding sites. |

Analyst Insight: The 5-bromo-2-fluoro substitution on BFEP is designed to mimic the high-affinity halogen bonding seen in potent σ1R ligands. Expect BFEP to show a

in the low nanomolar range (1–10 nM). IfnM, the modification has likely disrupted the critical electrostatic clamp with Glu172.

Experimental Workflow: The Confirmation Protocol

To scientifically confirm the target, you must move beyond simple binding and prove functional engagement . The following workflow is the industry standard for validating σ1R ligands.

Diagram 1: Target Validation Logic Flow

Caption: Step-by-step logic for validating BFEP affinity and selectivity.

Detailed Protocols

Protocol A: Competitive Radioligand Binding (The "Gold Standard")

Objective: Determine the equilibrium dissociation constant (

Reagents:

-

Source Tissue: Guinea pig brain membranes (rich in σ1R) or HEK293 cells overexpressing human σ1R.

-

Radioligand: -Pentazocine (Specific Activity ~30 Ci/mmol).

-

Non-specific Blocker: Haloperidol (10 µM) or GBR-12909.

Procedure:

-

Preparation: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation: In a 96-well plate, add:

-

50 µL Membrane suspension (15–20 µg protein).

-

25 µL -Pentazocine (Final conc. 3 nM).

-

25 µL BFEP (Concentration range:

M to

-

-

Equilibrium: Incubate for 120 minutes at 37°C (σ1R kinetics are slow; ensure full equilibrium).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation counting. Plot % bound vs. log[BFEP] to determine

. -

Calculation: Convert

to

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Prove BFEP physically engages σ1R in intact cells (Target Engagement).

Rationale: If BFEP binds σ1R, it will thermally stabilize the protein, shifting its melting curve to a higher temperature.

Procedure:

-

Treatment: Treat HEK293 cells (expressing σ1R) with 10 µM BFEP or DMSO (vehicle) for 1 hour.

-

Heating: Aliquot cells into PCR tubes and heat to a gradient of temperatures (37°C to 67°C) for 3 minutes.

-

Lysis: Cool to RT, lyse cells using freeze-thaw cycles.

-

Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

-

Detection: Analyze the supernatant (soluble fraction) via Western Blot using an anti-σ1R antibody.

-

Result: A "hit" is confirmed if the BFEP-treated samples show soluble σ1R bands at higher temperatures compared to DMSO controls.

Mechanistic Insight: Why BFEP Targets σ1R

The Sigma-1 receptor resides at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM) . It acts as a molecular chaperone.[1]

-

Agonist Mode: If BFEP is an agonist, it will cause σ1R to dissociate from BiP (binding immunoglobulin protein) and chaperone IP3 receptors, enhancing Ca²⁺ flow into mitochondria (boosting bioenergetics).

-

Antagonist Mode: If BFEP is an antagonist, it will prevent this dissociation or block the action of agonists like PRE-084.

Diagram 2: Sigma-1 Receptor Signaling Pathway

Caption: Mechanism of action. BFEP binding modulates the σ1R-BiP complex at the MAM interface.

References

-

Bonanno, F., et al. (2021). "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects." ACS Chemical Neuroscience.

-

Moussa, I. A., et al. (2012).[1] "Synthesis and in vivo evaluation of [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine as a novel sigma-1 receptor PET imaging agent." Bioorganic & Medicinal Chemistry Letters.

-

Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature.

-

Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival." Cell.

Sources

A Comparative Benchmarking Guide: Evaluating 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine Against Standard Reference Ligands for Dopaminergic and Serotonergic Receptors

This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound, 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine. Given its structural resemblance to known centrally active agents, particularly atypical antipsychotics, this document outlines a systematic approach to characterize its pharmacological profile. The primary focus is on a head-to-head comparison with established reference ligands targeting the dopamine D2 (D2R) and serotonin 5-HT2A (5-HT2AR) receptors, key players in the therapeutic efficacy of many neuropsychiatric drugs.[1][2][3][4][5]

The methodologies described herein are grounded in industry-standard assays and are designed to deliver a robust and reproducible dataset, enabling a clear assessment of the compound's potency, selectivity, and functional activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel central nervous system (CNS) drug candidates.

Rationale for Target Selection and Benchmarking Strategy

The core structure of 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine, featuring a substituted benzyl group linked to a piperazine moiety, is a well-recognized scaffold in CNS drug discovery.[6] Phenylpiperazine derivatives are known to interact with a range of biogenic amine receptors, with a notable propensity for dopamine and serotonin receptors.[5] Atypical antipsychotics, a cornerstone in the management of schizophrenia and other psychotic disorders, often exhibit a multi-receptor binding profile, with antagonism at D2 and 5-HT2A receptors being a common characteristic.[4][7][8][9] This dual antagonism is believed to contribute to their efficacy against positive symptoms while mitigating the risk of extrapyramidal side effects associated with older, typical antipsychotics.[8][9]

Therefore, a logical starting point for characterizing 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine is to assess its affinity and functional activity at D2R and 5-HT2AR. For this comparative analysis, we have selected the following well-characterized reference ligands:

-

Risperidone: A widely prescribed atypical antipsychotic with high affinity for both D2 and 5-HT2A receptors.[1][8]

-

Haloperidol: A potent, first-generation (typical) antipsychotic that is highly selective for the D2 receptor.[1]

-

Ketanserin: A classic 5-HT2A receptor antagonist, often used as a reference compound in pharmacological studies.[10][11]

By benchmarking our test compound against these standards, we can contextualize its pharmacological properties and gain initial insights into its potential therapeutic profile.

In Vitro Benchmarking Cascade

A tiered in vitro screening approach is recommended to efficiently characterize the compound's profile. This cascade begins with broad, affinity-based screening and progresses to more specific functional and selectivity assays.

Figure 1: A tiered in vitro screening cascade for characterizing novel CNS compounds.

Tier 1: Determination of Receptor Binding Affinity

The initial step is to quantify the binding affinity of 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine for the human D2 and 5-HT2A receptors. Radioligand binding assays are the gold standard for this purpose due to their robustness and sensitivity.[12]

-

Membrane Preparation: Cell membranes expressing the recombinant human D2 or 5-HT2A receptor are prepared from a stable cell line (e.g., HEK293 or CHO). The protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[13]

-

Assay Setup: The assay is performed in a 96-well plate format. Each well will contain the cell membranes, a fixed concentration of a specific radioligand, and a range of concentrations of the test compound or reference ligand.

-

For D2R: Use [³H]-Spiperone as the radioligand.[14]

-

For 5-HT2AR: Use [³H]-Ketanserin as the radioligand.

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).[13]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This traps the membranes with the bound radioligand on the filter. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Tier 2: Functional Activity Assessment

Following the determination of binding affinity, it is crucial to assess whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptors. G protein-coupled receptors (GPCRs), such as D2R and 5-HT2AR, signal through various intracellular pathways.[15][16]

The 5-HT2A receptor primarily couples to the Gq G-protein, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium levels.[2] This can be measured using a calcium flux assay.[17][18][19][20]

-

Cell Culture: Cells stably expressing the human 5-HT2A receptor are plated in 96- or 384-well black-walled, clear-bottom plates and grown to near confluence.[17][21]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's instructions. These dyes exhibit increased fluorescence upon binding to intracellular calcium.[17][19]

-

Compound Addition and Signal Detection: The assay plate is placed in a fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation). The test compound or reference ligand is added to the wells, and the fluorescence intensity is measured over time.

-

Data Analysis:

-

Agonist Mode: The ability of the compound to induce a calcium response is measured and compared to a known agonist (e.g., serotonin). The concentration-response curve is plotted to determine the EC50 (effective concentration for 50% of the maximal response).

-

Antagonist Mode: The ability of the compound to inhibit the calcium response induced by a fixed concentration of an agonist is measured. The concentration-inhibition curve is plotted to determine the IC50.

-

Figure 2: Signaling pathway of the Gq-coupled 5-HT2A receptor leading to a measurable fluorescent signal in a calcium flux assay.

The D2 receptor typically couples to the Gi G-protein, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. A common method to assess Gi-coupled receptor activation is the GTPγS binding assay, which measures the binding of a non-hydrolyzable GTP analog to activated G-proteins.

-

Membrane Preparation: Cell membranes expressing the human D2 receptor are prepared as described for the binding assay.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, [³⁵S]GTPγS, GDP, and the test compound or reference ligand.

-

Incubation: The plates are incubated at 30°C for 60 minutes.

-

Separation and Quantification: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified using a scintillation counter.

-

Data Analysis:

-

Agonist Mode: The ability of the compound to stimulate [³⁵S]GTPγS binding is measured and compared to a known agonist (e.g., dopamine). The EC50 is determined from the concentration-response curve.

-

Antagonist Mode: The ability of the compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured to determine the IC50.

-

In Vivo Proof-of-Concept Studies

Once a compelling in vitro profile is established, in vivo studies in rodent models are necessary to assess the compound's potential antipsychotic activity and side-effect profile.[22][23]

Models for Antipsychotic-like Activity

-

Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block the hyperlocomotor effects of amphetamine, which are mediated by increased dopamine transmission.[7][24] This is a widely accepted model for screening compounds with D2 receptor blocking activity.[24]

-

Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.[24] The ability of a compound to restore PPI deficits induced by a psychostimulant (like apomorphine or amphetamine) is indicative of potential antipsychotic efficacy.[24]

Models for Extrapyramidal Side Effects (EPS)

-

Catalepsy Test: This test measures the induction of a state of immobility and is a classic model for predicting the likelihood of a compound to cause Parkinsonian-like side effects, which are associated with strong D2 receptor blockade.

-

Rotarod Test: This test assesses motor coordination.[14] A compound that impairs performance on the rotarod may have sedative effects or induce motor deficits.[14]

Sources

- 1. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 4. drugs.com [drugs.com]

- 5. acnp.org [acnp.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia [mdpi.com]

- 8. pharmaconconsulting.com [pharmaconconsulting.com]

- 9. gpnotebook.com [gpnotebook.com]

- 10. Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties | PLOS Computational Biology [journals.plos.org]

- 11. Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. people.socsci.tau.ac.il [people.socsci.tau.ac.il]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.